Ethyl 4,5-dimethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, features a thiophene ring substituted with ethyl, dimethyl, and naphthalene-1-amido groups, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the condensation reaction of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields high-purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or dimethyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
ETHYL 2-AMINO-4-PHENYLTHIOPHENE-3-CARBOXYLATE: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
ETHYL 2-(NAPHTHALENE-1-CARBONYLAMINO)THIOPHENE-3-CARBOXYLATE: This compound is closely related but lacks the dimethyl groups, which may affect its reactivity and applications. The uniqueness of ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H19NO3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO3S/c1-4-24-20(23)17-12(2)13(3)25-19(17)21-18(22)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,4H2,1-3H3,(H,21,22) |
InChI Key |
FNLBACXTUDNJOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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